[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol
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Overview
Description
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is a chemical compound characterized by a pyridine ring substituted with a 2,4-dimethoxyphenyl group and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction often requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]aldehyde or [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]carboxylic acid.
Scientific Research Applications
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[6-(2,4-Dimethoxyphenyl)pyridin-3-ol]: Similar structure but with a hydroxyl group instead of a methanol group.
[5-(2,4-Dimethoxyphenyl)pyridin-3-ol]: Similar structure but with the substitution at the 5-position.
Uniqueness
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
[6-(2,4-dimethoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO3/c1-17-11-4-5-12(14(7-11)18-2)13-6-3-10(9-16)8-15-13/h3-8,16H,9H2,1-2H3 |
InChI Key |
XYQYYHMBUZVRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)CO)OC |
Origin of Product |
United States |
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